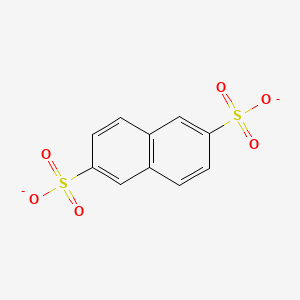
naphthalene-2,6-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
naphthalene-2,6-disulfonate is an organic compound with the molecular formula C10H6(SO3Na)2. It is a disodium salt of naphthalene-2,6-disulfonic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
naphthalene-2,6-disulfonate can be synthesized through the sulfonation of naphthalene using sulfuric acid. The process involves heating naphthalene with sulfuric acid at high temperatures, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of 2,6-naphthalenedisulfonate often involves the use of cationic exchange resins to convert disodium 2,6-naphthalenedisulfonate into 2,6-naphthalenedisulfonic acid, which is then used in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
naphthalene-2,6-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert it into naphthalene derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various oxidizing and reducing agents for specific transformations .
Major Products Formed
The major products formed from these reactions include naphthalene-2,6-dicarboxylic acid, naphthalene derivatives, and various substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
naphthalene-2,6-disulfonate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination polymers.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-naphthalenedisulfonate involves its interaction with various molecular targets and pathways. It acts as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit catalytic activity, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Naphthalenedisulfonate
- 2,7-Naphthalenedisulfonate
- 1,6-Naphthalenedisulfonate
Uniqueness
naphthalene-2,6-disulfonate is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity compared to other naphthalenedisulfonates. Its ability to form stable coordination complexes with metal ions makes it particularly valuable in catalysis and materials science .
Eigenschaften
Molekularformel |
C10H6O6S2-2 |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H,11,12,13)(H,14,15,16)/p-2 |
InChI-Schlüssel |
FITZJYAVATZPMJ-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















